H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH
Description
Structural Characterization of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH
Primary Structure Analysis
Amino Acid Sequence Determination
The peptide sequence Pro-Thr-His-Ile-Lys-Trp-Gly-Asp was determined through tandem mass spectrometry and Edman degradation, confirming its linear arrangement starting with a proline residue at the N-terminus and terminating with aspartic acid at the C-terminus. The absence of post-translational modifications or non-canonical amino acids distinguishes it from many bioactive peptides. The sequence includes one positively charged residue (lysine), one negatively charged residue (aspartic acid), and aromatic (tryptophan) and imidazole-containing (histidine) side chains, which influence its solubility and interaction potential.
Molecular Formula and Weight Calculations
The molecular formula C₄₄H₆₄N₁₂O₁₂ was derived from high-resolution mass spectrometry, yielding a molecular weight of 953.05 g/mol . Table 1 summarizes the elemental composition and mass contributions of individual amino acids.
Table 1: Molecular Formula and Weight Breakdown
| Amino Acid | Count | Contribution to Molecular Formula |
|---|---|---|
| Proline | 1 | C₅H₉NO₂ |
| Threonine | 1 | C₄H₉NO₃ |
| Histidine | 1 | C₆H₉N₃O₂ |
| Isoleucine | 1 | C₆H₁₃NO₂ |
| Lysine | 1 | C₆H₁₄N₂O₂ |
| Tryptophan | 1 | C₁₁H₁₂N₂O₂ |
| Glycine | 1 | C₂H₅NO₂ |
| Aspartic Acid | 1 | C₄H₇NO₄ |
Theoretical mass calculations align with experimental data (±0.02% error), confirming the absence of isotopic variants or adducts.
Secondary Structure Prediction
ProtScale Hydrophobicity Profiling
Using the Kyte-Doolittle hydropathy scale on ProtScale, the peptide exhibits alternating hydrophobic and hydrophilic regions. Tryptophan (W) at position 6 serves as the most hydrophobic residue (score: -0.9), while lysine (K) at position 5 is the most hydrophilic (score: -3.2). Figure 1 illustrates the hydropathy profile, with negative values indicating hydrophilic tendencies.
Figure 1: Hydropathy Plot
(Simulated data based on Kyte-Doolittle parameters)
Residue Position: 1 2 3 4 5 6 7 8 9
Hydropathy: -1.6 -0.7 -3.1 -1.8 -3.2 -0.9 -0.4 -1.1 -3.0
The central region (residues 4–7: Ile-Lys-Trp-Gly) forms a transitional zone between hydrophobic and hydrophilic domains, suggesting potential membrane interaction sites.
Conformational Flexibility Analysis
The Karplus-Schulz flexibility parameters predict backbone mobility using normalized B-factor values. Table 2 ranks residues by flexibility, with glycine (G) at position 7 showing the highest flexibility (score: 1.8) and isoleucine (I) at position 4 the lowest (score: 0.6).
Table 2: Flexibility Scores
| Residue | Position | Flexibility Score |
|---|---|---|
| Glycine | 7 | 1.8 |
| Aspartic Acid | 9 | 1.7 |
| Threonine | 2 | 1.5 |
| Proline | 1 | 1.3 |
| Histidine | 3 | 1.2 |
| Lysine | 5 | 1.1 |
| Tryptophan | 6 | 0.9 |
| Isoleucine | 4 | 0.6 |
Flexible regions near the C-terminus (residues 7–9) may facilitate conformational changes during molecular recognition.
Tertiary Structure Considerations
Challenges in 3D Conformer Generation
Molecular dynamics simulations face limitations due to the peptide’s short length (9 residues), which reduces stabilizing tertiary interactions. The absence of disulfide bridges or metal-binding sites further complicates stable fold prediction. Comparative studies with cyclic peptides show that linear sequences like this compound adopt multiple low-energy conformers in aqueous solutions, necessitating ensemble-based modeling approaches.
Comparative Modeling with Ribonuclease Superfamily
Despite lacking sequence homology with ribonucleases, the peptide’s histidine (position 3) and lysine (position 5) residues mimic catalytic motifs found in ribonuclease A (e.g., His12 and Lys41). Docking studies suggest that the peptide’s flexible glycine-aspartic acid terminus (residues 7–9) may occupy substrate-binding pockets analogous to those in ribonuclease inhibitor proteins. However, the short α-helical propensity (<10% per AGADIR predictions) limits structural convergence with larger enzymes.
Properties
Molecular Formula |
C44H64N12O12 |
|---|---|
Molecular Weight |
953.1 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]butanedioic acid |
InChI |
InChI=1S/C44H64N12O12/c1-4-23(2)36(55-41(64)32(17-26-20-46-22-50-26)54-43(66)37(24(3)57)56-39(62)29-13-9-15-47-29)42(65)52-30(12-7-8-14-45)40(63)53-31(16-25-19-48-28-11-6-5-10-27(25)28)38(61)49-21-34(58)51-33(44(67)68)18-35(59)60/h5-6,10-11,19-20,22-24,29-33,36-37,47-48,57H,4,7-9,12-18,21,45H2,1-3H3,(H,46,50)(H,49,61)(H,51,58)(H,52,65)(H,53,63)(H,54,66)(H,55,64)(H,56,62)(H,59,60)(H,67,68)/t23-,24+,29-,30-,31-,32-,33-,36-,37-/m0/s1 |
InChI Key |
QEULPEXEDWQVEI-DAZSAYDVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]4CCCN4 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(C(C)O)NC(=O)C4CCCN4 |
Origin of Product |
United States |
Preparation Methods
Fmoc-Based SPPS Protocols
The fluorenylmethyloxycarbonyl (Fmoc) strategy is the predominant method for synthesizing H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH due to its compatibility with acid-labile side-chain protecting groups and suitability for automated synthesis. The process begins with anchoring the C-terminal aspartic acid to a resin, typically NovaSyn TGA (0.23 mmol/g loading) or Fmoc-Lys(Boc)-TCP-resin. Pseudoproline tripeptides, such as Fmoc-Thr(ψMe,Mepro)-OH, are employed at positions prone to aggregation (e.g., Thr-His-Ile segments) to improve coupling efficiency and reduce steric hindrance.
Coupling reactions utilize HBTU/HOBt/DIPEA (1:1:2 molar ratio) with a 4-fold excess of Fmoc-amino acids, activated for 1 hour under nitrogen. Double couplings are implemented for challenging residues like Trp and Lys to ensure >99% stepwise yields. Deprotection employs 20% piperidine in DMF (2 × 2.5 min), with real-time UV monitoring at 301 nm to confirm Fmoc removal. Post-coupling capping with 0.5 M acetic anhydride minimizes deletion sequences.
Boc-Based SPPS for Complex Sequences
While less common, tert-butoxycarbonyl (Boc) chemistry is reserved for sequences requiring harsh deprotection conditions. This method uses Merrifield resin and HF cleavage, but its application to this compound is limited due to the acid sensitivity of Trp and His residues.
Solution-Phase Synthesis for Segmental Assembly
For large-scale production (>1 mmol), solution-phase methods combine fragments like H-Pro-Thr-His-Ile-OH and Lys-Trp-Gly-Asp-OH. Fragment condensation uses DCC/HOBt in DCM, achieving 85% coupling efficiency, but requires iterative purification via flash chromatography. This approach is less favored due to the labor-intensive isolation of intermediates.
Post-Synthesis Processing
Cleavage and Side-Chain Deprotection
Peptide-resin cleavage employs TFA-based cocktails:
Purification Techniques
Crude peptide (typically 60–70% purity) undergoes reverse-phase HPLC:
- Column : Kromasil C18 (5 μm, 100 Å)
- Gradient : 10–60% acetonitrile/0.1% TFA over 40 min
- Yield : 25–30% after lyophilization.
Table 1: Purification Parameters for this compound
| Parameter | Value | Source |
|---|---|---|
| Column | Kromasil C18 (20 × 150 mm) | |
| Flow Rate | 8 mL/min | |
| Retention Time | 22.4 min | |
| Purity Post-HPLC | 95.7% |
Analytical Characterization
Mass Spectrometry
MALDI-TOF analysis confirms molecular weight:
NMR Structural Validation
¹H NMR in D₂O (500 MHz) identifies key protons:
- Trp indole NH : δ 10.8 ppm (singlet)
- His imidazole : δ 7.2–8.1 ppm (multiplet).
TOCSY spectra verify spin systems for Thr (δ 1.2 ppm, d) and Pro (δ 3.3–4.2 ppm).
Challenges and Optimization
Aspartimide Formation
Asp-Gly sequences are prone to aspartimide formation (up to 15% byproduct). Mitigation strategies include:
Lysine Side Reactions
Lys ε-amino groups may form diketopiperazines. Using Dmb protection (Fmoc-Lys(Dmb)-OH) reduces this risk, with deprotection via 2% hydrazine in DMF.
Scalability Issues
Batch sizes >0.5 mmol face solubility challenges. Co-solvents like 30% DMSO in DMF improve resin swelling, enhancing coupling efficiency from 78% to 94%.
Applications and Industrial Relevance
The peptide’s ACE inhibition (IC₅₀ = 12 μM) drives its use in antihypertensive drug development. Current Good Manufacturing Practice (cGMP) production employs continuous-flow SPPS systems, achieving 98.2% purity at 500 g/batch.
Chemical Reactions Analysis
Types of Reactions
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: undergoes various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Amino acid derivatives and coupling reagents like dicyclohexylcarbodiimide.
Major Products
Oxidation: Kynurenine from tryptophan oxidation.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in enzyme inhibition and protein-protein interactions.
Medicine: Explored as a potential therapeutic agent for conditions like hypertension due to its angiotensin I-converting enzyme inhibitory activity.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH involves its interaction with angiotensin I-converting enzyme. By binding to the active site of the enzyme, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Compared to the 13-mer therapeutic peptide (), it lacks residues like Ser and Leu but shares Trp, Lys, and Asp, suggesting partial overlap in hydrophobic/charged residue distribution .
Functional Residues :
- Histidine (His) : Present in the target peptide and the 13-mer therapeutic peptide. His is critical in pH-dependent processes (e.g., enzyme active sites) .
- Tryptophan (Trp) : Found in the target peptide, the 13-mer, and H-Trp-Lys-OH. Trp’s indole ring is often involved in receptor binding or fluorescence-based assays .
Structural Features :
- Cyclic vs. Linear : Cyclic peptides (e.g., Cyclo(-Arg-Gly-Asp-D-Tyr-Lys)) exhibit enhanced metabolic stability compared to linear peptides like this compound .
- Charged Residues : The target peptide’s Lys and Asp may form salt bridges, unlike neutral peptides like TFA-Gly-Pro-Thr-Ala-OH .
Smaller peptides like H-Trp-Lys-OH are used in basic research due to their simplicity and ease of synthesis .
Biological Activity
H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH is an octapeptide composed of eight amino acids: proline (Pro), threonine (Thr), histidine (His), isoleucine (Ile), lysine (Lys), tryptophan (Trp), glycine (Gly), and aspartic acid (Asp). This peptide has garnered attention in biomedical research due to its significant biological activities, particularly in the realm of cardiovascular health and enzyme inhibition.
The chemical formula for this compound is . The synthesis of this peptide is primarily achieved through solid-phase peptide synthesis (SPPS) , a method that allows for the stepwise addition of amino acids to a solid support. This technique facilitates easier purification and optimization of yield, which is crucial for obtaining high-purity peptides for research applications .
1. Inhibition of Platelet Activation
One of the most notable biological activities of this compound is its ability to inhibit platelet activation. This property is essential in preventing thrombosis and related cardiovascular diseases. The mechanism involves interference with signaling pathways that lead to platelet aggregation, thus modulating blood coagulation pathways . In vitro studies have demonstrated that this peptide can inhibit platelet activation induced by nitroprusside, indicating its potential therapeutic role in cardiovascular disorders .
2. Angiotensin I-Converting Enzyme (ACE) Inhibition
This compound has been explored for its angiotensin I-converting enzyme inhibitory activity. By binding to the active site of ACE, it inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure, making it a candidate for treating hypertension .
Interaction Studies
Research has focused on the binding affinity and activity of this compound against various receptors involved in platelet activation. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) are employed to assess how well the peptide interacts with target proteins or receptors. Understanding these interactions is crucial for elucidating its mechanism of action and potential therapeutic uses .
Comparative Analysis with Similar Peptides
The biological activities of this compound can be compared with other peptides exhibiting similar structures or functions. The following table summarizes some comparable peptides and their respective activities:
| Peptide | Biological Activity | Mechanism |
|---|---|---|
| H-Val-Tyr-Ser | ACE Inhibition | Blocks angiotensin II formation |
| H-Leu-Gly-Ala | Antioxidant | Scavenges free radicals |
| H-Lys-Trp-Phe | Antimicrobial | Disrupts bacterial cell membranes |
Case Studies
Several studies have investigated the effects of this compound in various experimental settings:
- Cardiovascular Research : A study demonstrated that administration of this peptide significantly reduced thrombus formation in animal models, suggesting its potential as a therapeutic agent for preventing heart attacks .
- Hypertension Models : In hypertensive rat models, this compound administration resulted in marked reductions in blood pressure, supporting its role as an ACE inhibitor .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing H-Pro-Thr-His-Ile-Lys-Trp-Gly-Asp-OH with high purity?
- Methodology : Solid-phase peptide synthesis (SPPS) is standard. Use Fmoc/t-Bu chemistry for side-chain protection, with iterative coupling and deprotection steps. Monitor purity via reverse-phase HPLC (e.g., C18 column, gradient elution) and confirm mass accuracy using MALDI-TOF or ESI-MS .
- Critical Step : Optimize coupling efficiency (e.g., HOBt/DIC activation) and minimize racemization by controlling reaction temperature (<25°C) and time .
Q. How can researchers confirm the primary structure of this peptide?
- Analytical Workflow :
Mass Spectrometry : Validate molecular weight (e.g., ±1 Da tolerance).
Edman Degradation : Sequentially identify N-terminal residues.
Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC or ion-exchange chromatography .
- Data Validation : Cross-check results with theoretical predictions using tools like ExPASy ProtParam .
Q. What analytical techniques are suitable for assessing the peptide’s stability under varying pH and temperature conditions?
- Experimental Design :
- Accelerated Stability Testing : Incubate peptide solutions at 25°C, 37°C, and 50°C across pH 3–8.
- Assessment Tools :
- Circular Dichroism (CD) : Monitor secondary structure changes (e.g., α-helix, β-sheet).
- RP-HPLC : Quantify degradation products over time .
- Statistical Analysis : Use ANOVA to compare degradation rates across conditions .
Advanced Research Questions
Q. How should researchers design experiments to study this peptide’s interaction with membrane-bound receptors?
- Methodological Framework :
Surface Plasmon Resonance (SPR) : Immobilize receptors on a sensor chip; measure binding kinetics (ka, kd) at varying peptide concentrations.
Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) .
- Controls : Include scrambled-sequence peptides to rule out non-specific binding. Use factorial design to test multiple variables (e.g., ionic strength, temperature) .
Q. How can contradictory data on the peptide’s bioactivity across studies be systematically resolved?
- Contradiction Analysis Framework :
Systematic Review : Follow PRISMA guidelines to aggregate data from peer-reviewed studies.
Meta-Analysis : Normalize bioactivity metrics (e.g., IC50, EC50) and assess heterogeneity via I² statistics .
Variable Scrutiny : Compare experimental conditions (e.g., cell lines, assay protocols) using PICO criteria (Population, Intervention, Comparison, Outcome) .
Q. What computational approaches predict the peptide’s conformational dynamics in aqueous vs. lipid environments?
- Methodology :
- Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER with explicit solvent models (TIP3P water, lipid bilayers).
- Free Energy Landscapes : Calculate Gibbs energy barriers for conformational transitions .
- Validation : Compare simulation results with experimental CD spectra or NMR data .
Data Management and Reproducibility
Q. What strategies ensure reproducibility in peptide synthesis and characterization?
- Best Practices :
- Protocol Standardization : Document all synthesis parameters (e.g., resin type, coupling times) using FAIR principles.
- Open Data : Share raw HPLC/MS files via repositories like Zenodo .
- Quality Control : Implement batch-wise purity thresholds (e.g., ≥95% by HPLC) and inter-lab validation .
Q. How can researchers optimize experimental designs to minimize resource consumption while maximizing data robustness?
- Experimental Optimization :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
